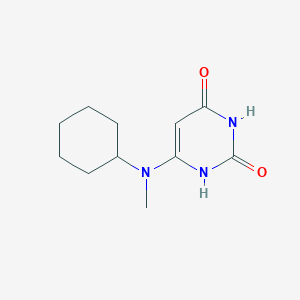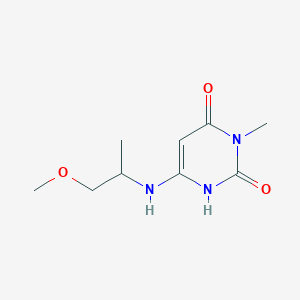
1-(6-Chlorpyrimidin-4-yl)-3-propylpiperidin-4-ol
Übersicht
Beschreibung
The compound “1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of these rings suggests that this compound might have biological activity, as both pyrimidines and piperidines are found in many biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, followed by the formation of the piperidine ring . The exact methods would depend on the specific starting materials and the desired substitution pattern on the rings.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of the pyrimidine and piperidine rings would give the molecule a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The presence of the pyrimidine and piperidine rings suggests that it might undergo reactions typical of these types of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the pyrimidine and piperidine rings might affect its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese potentieller therapeutischer Wirkstoffe
Die Verbindung 1-(6-Chlorpyrimidin-4-yl)-3-propylpiperidin-4-ol hat in der medizinischen Chemie Aufmerksamkeit erregt, da ihr strukturelles Gerüst zur Bindung an verschiedene biologische Zielmoleküle geeignet ist. Ihr Chlorpyrimidinyl-Rest kann potenziell mit Enzymen oder Rezeptoren interagieren, was sie zu einem wertvollen Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe macht .
Landwirtschaft: Entwicklung von Agrochemikalien
In der Landwirtschaft könnte diese Verbindung für die Entwicklung neuartiger Agrochemikalien untersucht werden. Das Vorhandensein einer Chlorpyrimidin-Gruppe legt nahe, dass sie als Vorläufer für die Synthese von Verbindungen mit herbiziden oder fungiziden Eigenschaften dienen könnte, die zur Entwicklung von Strategien zum Pflanzenschutz beitragen .
Materialwissenschaften: Zwischenprodukt für die organische Synthese
Die vielseitige Natur von This compound macht sie zu einem Kandidaten für die Verwendung als Zwischenprodukt bei der Synthese von fortschrittlichen Materialien. Ihre molekulare Struktur könnte zur Herstellung von Polymeren oder Beschichtungen mit bestimmten gewünschten Eigenschaften genutzt werden .
Umweltwissenschaften: Analytischer Standard für die Schadstoffdetektion
Die einzigartige chemische Signatur dieser Verbindung ermöglicht ihren Einsatz als analytischer Standard in den Umweltwissenschaften. Sie könnte beim Nachweis und der Quantifizierung verwandter Verbindungen in Umweltproben helfen und so die Überwachung der Verschmutzungsbelastung ermöglichen .
Biochemie: Studien zur Enzyminhibition
In der Biochemie könnte die Verbindung aufgrund ihres Potenzials, an aktive Zentren zu binden, zur Untersuchung der Enzyminhibition verwendet werden. Dies kann Einblicke in die Mechanismen von Enzymen liefern und bei der Entwicklung von Inhibitoren für therapeutische Zwecke helfen .
Pharmakologie: Pharmakokinetische Modulation
Die strukturellen Eigenschaften von This compound deuten auf ihre Nützlichkeit in der Pharmakologie hin, um die pharmakokinetischen Profile von Medikamenten zu modulieren. Sie könnte modifiziert werden, um die Absorptions-, Verteilungs-, Metabolismus- und Exkretionseigenschaften (ADME) von Pharmazeutika zu verändern .
Wirkmechanismus
Target of Action
Similar compounds such as pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol on different cell types and cellular processes are noteworthy. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in significant alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have provided insights into these temporal effects .
Dosage Effects in Animal Models
The effects of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization in research and potential therapeutic applications.
Metabolic Pathways
1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is essential for optimizing its use in research and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect its interactions with other biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-3-9-7-16(5-4-10(9)17)12-6-11(13)14-8-15-12/h6,8-10,17H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGAGAZFSXTCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-mercaptoethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480225.png)
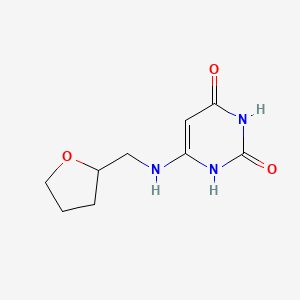
![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)

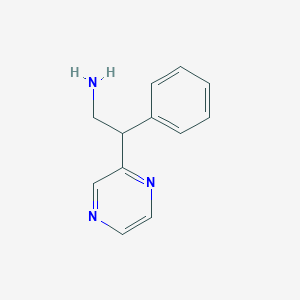
![1-(1-methoxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480234.png)

![1-(2-hydroxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480237.png)
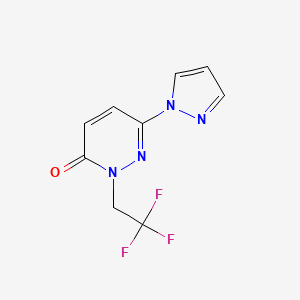
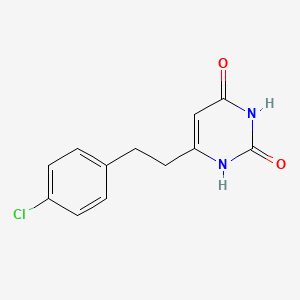
![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)

